2,4-dichloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide
Overview
Description
2,4-Dichloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide is a synthetic organic compound with the molecular formula C17H15Cl2NO2 and a molecular weight of 336.21 g/mol This compound features a benzamide core substituted with two chlorine atoms at the 2 and 4 positions and an isochromenylmethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 3,4-dihydro-1H-isochromene.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane.
Procedure: The 2,4-dichlorobenzoyl chloride is reacted with 3,4-dihydro-1H-isochromene in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until completion.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure cost-effectiveness and efficiency. Continuous flow reactors and automated systems may be employed to enhance the production rate and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The isochromenylmethyl group can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used to replace chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile, various substituted benzamides can be formed.
Oxidation Products: Oxidation of the isochromenylmethyl group can yield carboxylic acids or ketones.
Reduction Products: Reduction can lead to alcohols or alkanes.
Hydrolysis Products: Hydrolysis results in the formation of 2,4-dichlorobenzoic acid and 3,4-dihydro-1H-isochromen-1-ylmethylamine.
Scientific Research Applications
2,4-Dichloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Chemical Biology: The compound serves as a tool to study biochemical pathways and molecular mechanisms in cells.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzamide: Lacks the isochromenylmethyl group, making it less complex and potentially less active in certain applications.
N-(3,4-Dihydro-1H-isochromen-1-ylmethyl)benzamide: Lacks the chlorine substitutions, which may affect its reactivity and biological activity.
2,4-Dichloro-N-(phenylmethyl)benzamide: Substitutes the isochromenylmethyl group with a simpler phenylmethyl group, altering its properties.
Uniqueness
2,4-Dichloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide is unique due to the presence of both chlorine atoms and the isochromenylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,4-dichloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c18-12-5-6-14(15(19)9-12)17(21)20-10-16-13-4-2-1-3-11(13)7-8-22-16/h1-6,9,16H,7-8,10H2,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXSSFDHXPPVLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CNC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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